NivolumabNivolumabNivolumab, also named Opdivo, is a monoclonal antibody used to treat advanced non-small cell lung cancer (NSCLC) by inhibiting a cellular pathway called programmed death-1(PD-1). Nivolumab binds to PD-1 which is on the surface of T cells, thereby blocking the immunosuppressive signaling pathway triggered by PD-1/PD-2 and restoring the antitumor function of T cells. Nivolumab binds to CHO cells expressing PD-1 with an EC50 of 1.66 nM, but does not bind to the parental CHO cell line. Nivolumab binds to PD-1 on activated T cells with an EC50 of 0.64 nM. Nivolumab also inhibits the interaction between PD-1 and its ligands, PD-L1 and PD-L2, with IC50 values of 2.52 and 2.59 nM, respectively. It is a type of immunotherapy and works as a checkpoint inhibitor, blocking a signal that prevents activation of T cells from attacking the cancer.
Brand Name:
Vulcanchem
CAS No.:
946414-94-4
VCID:
VC0001332
InChI:
SMILES:
Molecular Formula:
C6362H9862N1712O1995S42
Molecular Weight:
143599.39 g·mol−1
Nivolumab
CAS No.: 946414-94-4
VCID: VC0001332
Molecular Formula: C6362H9862N1712O1995S42
Molecular Weight: 143599.39 g·mol−1
* For research use only. Not for human or veterinary use.
Description
Nivolumab, marketed under the brand name Opdivo, is a fully human monoclonal antibody that functions as an immunotherapy drug, specifically a checkpoint inhibitor. It targets the programmed death-1 (PD-1) receptor on T cells, preventing the interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed by cancer cells to evade immune detection. This mechanism enhances the immune response against cancer cells, making nivolumab a valuable treatment option for various types of cancer.
Clinical Uses of Nivolumab
Nivolumab is approved for the treatment of several cancers, including:
Melanoma: Advanced or metastatic melanoma, and as adjuvant therapy for completely resected stage IIB, IIC, IIIA, IIIB, IIIC, IIID, or IV melanoma.
Non-Small Cell Lung Cancer (NSCLC): Used alone or in combination with chemotherapy for advanced or metastatic disease.
Renal Cell Carcinoma (RCC): Advanced or metastatic RCC.
Hodgkin Lymphoma: Relapsed or refractory classical Hodgkin lymphoma.
Mesothelioma: Relapsed malignant mesothelioma.
Bladder Cancer: Advanced or metastatic urothelial carcinoma.
Oesophageal and Stomach Cancer: Advanced or metastatic disease.
Colorectal and Head and Neck Cancers: Specific subtypes of these cancers.
Administration and Dosage
Nivolumab is administered intravenously, typically every two weeks, with dosages often being 240 mg or 480 mg for most indications, though higher doses like 800 mg have been explored in clinical trials. The treatment is usually given as an outpatient procedure and may be combined with other cancer therapies.
Efficacy in NSCLC
In non-small cell lung cancer, nivolumab has shown significant benefits, particularly in patients with squamous cell carcinoma. Studies have reported rapid tumor reduction in responders, with about 50% showing a decrease in tumor size within the first two months of treatment.
Combination Therapies
Nivolumab is also explored in combination with other immunotherapies, such as ipilimumab, for enhanced efficacy in certain cancers like melanoma. This combination has shown improved survival rates compared to monotherapy.
Safety and Side Effects
Common side effects of nivolumab include fatigue, rash, and diarrhea. Serious immune-mediated adverse events can occur, such as pneumonitis, colitis, and hepatitis, though these are less frequent. Monitoring for these side effects is crucial during treatment.
Research and Future Directions
Ongoing research focuses on expanding nivolumab's use to other cancer types and exploring combination therapies to enhance its efficacy. Nanotechnology-based drug delivery systems are also being investigated to improve the delivery and effectiveness of immunotherapies like nivolumab.
CAS No.
946414-94-4
Product Name
Nivolumab
Molecular Formula
C6362H9862N1712O1995S42
Molecular Weight
143599.39 g·mol−1
Synonyms
Nivolumab; BMS 936558; MDX 1106; ONO 4538; Opdivo;Anti-PD-1 human monoclonal antibody MDX-1106.; BMS 936558; BMS-936558; HSDB 8256; MDX 1106; MDX-1106; Nivolumab; ONO 4538; ONO-4538; Opdivo; UNII-31YO63LBSN;
Reference
1. Rajan A, Kim C, Heery CR, Guha U, Gulley JL. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers. Hum Vaccin Immunother. 2016 Sep;12(9):2219-31. doi: 10.1080/21645515.2016.1175694. Epub 2016 May 2. PMID: 27135835; PMCID: PMC5027703.
2. Caponnetto S, Draghi A, Borch TH, Nuti M, Cortesi E, Svane IM, Donia M. Cancer immunotherapy in patients with brain metastases. Cancer Immunol Immunother. 2018 May;67(5):703-711. doi: 10.1007/s00262-018-2146-8. Epub 2018 Mar 8. PMID: 29520474.
3. de Filette J, Andreescu CE, Cools F, Bravenboer B, Velkeniers B. A Systematic Review and Meta-Analysis of Endocrine-Related Adverse Events Associated with Immune Checkpoint Inhibitors. Horm Metab Res. 2019 Mar;51(3):145-156. doi: 10.1055/a-0843-3366. Epub 2019 Mar 12. PMID: 30861560.
4. Waterhouse D, Horn L, Reynolds C, Spigel D, Chandler J, Mekhail T, Mohamed M, Creelan B, Blankstein KB, Nikolinakos P, McCleod MJ, Li A, Oukessou A, Agrawal S, Aanur N. Safety profile of nivolumab administered as 30-min infusion: analysis of data from CheckMate 153. Cancer Chemother Pharmacol. 2018 Apr;81(4):679-686. doi: 10.1007/s00280-018-3527-6. Epub 2018 Feb 13. PMID: 29442139.
Last Modified
Aug 15 2023
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